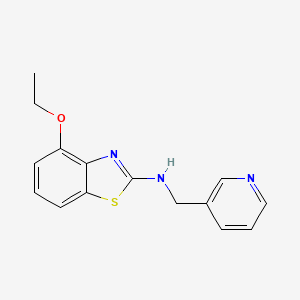

4-ethoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

描述

属性

IUPAC Name |

4-ethoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c1-2-19-12-6-3-7-13-14(12)18-15(20-13)17-10-11-5-4-8-16-9-11/h3-9H,2,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFNBYBFKUBIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NCC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base such as potassium carbonate.

Attachment of the Pyridin-3-ylmethyl Group: The final step involves the alkylation of the benzothiazole derivative with pyridin-3-ylmethyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

4-ethoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the pyridin-3-ylmethyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.

Major Products Formed

Oxidation: Oxidized derivatives of the benzothiazole ring.

Reduction: Reduced forms of the benzothiazole or pyridine rings.

Substitution: Substituted derivatives with various functional groups replacing the ethoxy or pyridin-3-ylmethyl groups.

科学研究应用

4-ethoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biological probe or as a lead compound in drug discovery.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

作用机制

The mechanism of action of 4-ethoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

相似化合物的比较

Substituent Variations on the Benzothiazole Ring

The 4-position of the benzothiazole ring is a critical site for modulating physicochemical and biological properties. Key analogs include:

Key Observations :

Positional Isomerism in Pyridylmethyl Substitution

The pyridylmethyl group's position (2- vs. 3-pyridyl) significantly impacts molecular interactions:

- 4-Ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine : The 2-pyridyl isomer may exhibit different hydrogen-bonding patterns due to proximity of the nitrogen atom to the benzothiazole core .

生物活性

4-ethoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a synthetic organic compound classified under benzothiazole derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a benzothiazole core, an ethoxy group, and a pyridinylmethyl moiety. The molecular formula is with a molecular weight of 285.36 g/mol. The compound's unique structure contributes to its distinct biological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways. This inhibition can lead to altered cellular processes such as proliferation and apoptosis, making it a candidate for cancer therapy.

- Gene Expression Modulation : It interacts with proteins that regulate gene expression, influencing cellular functions and potentially affecting metabolic pathways.

- Apoptosis Induction : In cancer cells, the compound has been observed to activate pro-apoptotic pathways while inhibiting anti-apoptotic signals, suggesting its potential as an anti-cancer agent .

Biological Activity and Research Findings

Research has highlighted various biological activities associated with this compound:

Anticancer Activity

Several studies have indicated that this compound exhibits significant anticancer properties by inducing apoptosis in various cancer cell lines. For example, it has shown efficacy in inhibiting the growth of breast cancer cells through the modulation of signaling pathways related to cell survival and death .

Biochemical Interactions

The compound interacts with multiple enzymes involved in metabolic pathways:

- Kinases : Inhibition studies have shown that it can effectively block kinase activities crucial for cancer cell proliferation.

- Metabolic Enzymes : It alters the activity of enzymes involved in metabolism, which may lead to changes in metabolite levels critical for cellular function.

Data Table: Summary of Biological Activities

Case Studies

- Case Study on Cancer Cell Lines : In vitro studies using breast cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability due to apoptosis induction (IC50 values were determined through dose-response assays) .

- Antimicrobial Testing : Preliminary tests showed that derivatives of benzothiazole structures exhibit antimicrobial properties; thus, further research into this specific compound could reveal similar effects against bacterial strains .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-ethoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, and what key intermediates are involved?

- Answer : The compound can be synthesized via copper-catalyzed coupling reactions, as demonstrated in analogous pyridylmethylamine derivatives. A typical approach involves reacting a halogenated benzothiazole (e.g., 2-chloro-1,3-benzothiazole) with pyridin-3-ylmethylamine under basic conditions (e.g., cesium carbonate) in a polar aprotic solvent like DMSO. Key intermediates include the ethoxy-substituted benzothiazole precursor and the pyridylmethylamine coupling partner. Copper(I) bromide is often used to facilitate C–N bond formation, with yields optimized by controlling reaction time and temperature (e.g., 35°C for 48 hours) .

Q. What spectroscopic techniques are essential for characterizing the structure of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ethoxy group (δ ~1.4 ppm for CH₃, δ ~4.1 ppm for OCH₂) and pyridylmethylamine linkage (aromatic protons at δ 7.2–8.5 ppm). Infrared (IR) spectroscopy identifies functional groups, such as the benzothiazole C=N stretch (~1600 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺), while X-ray crystallography (if crystalline) provides definitive structural confirmation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?

- Answer : Low yields (e.g., 17.9% in copper-catalyzed reactions ) can be addressed by:

- Catalyst Screening : Testing palladium or nickel catalysts for improved coupling efficiency.

- Solvent Optimization : Using DMA or DMF instead of DMSO to enhance solubility.

- Temperature Gradients : Gradual heating (e.g., 50–80°C) to reduce side reactions.

- Microwave-Assisted Synthesis : Reducing reaction time and improving homogeneity .

Q. What strategies are employed to resolve contradictions in spectral data interpretation for derivatives of benzothiazol-2-amine compounds?

- Answer : Contradictions arise from overlapping peaks (e.g., aromatic protons) or variable coupling constants. Strategies include:

- 2D NMR Techniques (COSY, HSQC): Resolving signal overlap by correlating ¹H-¹H and ¹H-¹³C interactions.

- Computational Modeling : Density Functional Theory (DFT) calculations predict chemical shifts and validate experimental data .

- Comparative Analysis : Benchmarking against structurally similar compounds (e.g., pyridylmethyl-substituted thiazoles ).

Q. How does the substitution pattern on the benzothiazole ring influence the biological activity of this compound derivatives?

- Answer : Substituents modulate electronic and steric properties, affecting target binding. For example:

- Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance stability and interaction with enzymes like phosphodiesterases (PDEs) .

- Ethoxy Group : Improves lipophilicity, potentially increasing membrane permeability.

- Pyridylmethylamine : Facilitates hydrogen bonding with active-site residues in kinase targets. Structure-activity relationship (SAR) studies via systematic substitution (e.g., replacing ethoxy with methoxy or propoxy) can identify pharmacophoric motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。